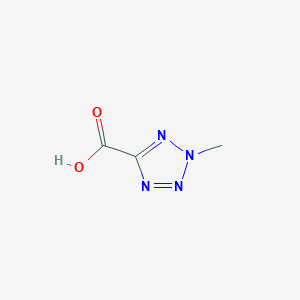

2-Methyltetrazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyltetrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-7-5-2(3(8)9)4-6-7/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHZPBXUOJDGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314336 | |

| Record name | 2-methyltetrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13175-00-3 | |

| Record name | NSC282055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyltetrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodological Innovations for 2 Methyltetrazole 5 Carboxylic Acid and Its Derivatives

Direct Synthesis of 2-Methyltetrazole-5-carboxylic Acid

The direct synthesis of this compound is typically achieved through a multi-step approach, as a single-pot reaction from basic precursors is not commonly reported. The primary methods involve the formation of a tetrazole-5-carboxylate ester followed by hydrolysis, or the oxidation of a methyl group at the 5-position of a pre-formed 2-methyltetrazole (B106234) ring.

One established route begins with the synthesis of an ester of tetrazole-5-carboxylic acid, such as ethyl tetrazole-5-carboxylate. This is prepared by the reaction of ethyl cyanoformate with an azide (B81097) source like sodium azide in the presence of an ammonium (B1175870) salt. prepchem.com The subsequent step involves the hydrolysis of the ester to yield the tetrazole-5-carboxylic acid. prepchem.com To obtain the N-methylated product, a subsequent regioselective methylation would be required, which presents its own challenges as discussed in section 2.3.

A more direct pathway to this compound involves the selective oxidation of 2,5-dimethyltetrazole. This method leverages a pre-existing 2-methylated tetrazole ring and introduces the carboxylic acid functionality through oxidation of the C5-methyl group. Various oxidizing agents can be employed for such transformations of methyl groups on heterocyclic systems. organic-chemistry.orggoogle.com

Furthermore, synthetic routes have been developed that yield a mixture of 1-methyltetrazole-5-carboxylic acid and this compound. These isomers can then be separated to isolate the desired 2-methyl product. iaea.org One such process involves the reaction of an appropriate starting material that can cyclize to form the tetrazole ring while being methylated in the same process, leading to the isomeric mixture.

Multicomponent Reaction Approaches to Tetrazole Carboxylic Acids

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like tetrazole carboxylic acids due to their efficiency and atom economy. nih.gov The Ugi and Passerini reactions are notable examples of MCRs that have been adapted for tetrazole synthesis.

The Ugi-tetrazole four-component reaction (UT-4CR) is a significant variation of the classical Ugi reaction. In this process, the carboxylic acid component is replaced by hydrazoic acid (HN₃) or a surrogate like trimethylsilyl (B98337) azide (TMSN₃). The reaction of an aldehyde, an amine, an isocyanide, and an azide source leads to the formation of 1,5-disubstituted tetrazoles. While this does not directly yield a carboxylic acid, the resulting tetrazole is a well-established bioisostere of the carboxylic acid group, mimicking its acidic properties and hydrogen bonding capabilities. nih.gov

Similarly, the Passerini-tetrazole three-component reaction (PT-3CR) involves the reaction of an aldehyde (or ketone), an isocyanide, and an azide source. This reaction typically yields α-acyloxy amides in its classical form, but with the substitution of the carboxylic acid with an azide, it produces tetrazole derivatives.

These MCR approaches offer a convergent and diversity-oriented pathway to libraries of tetrazole-containing compounds, which are valuable in drug discovery and development.

Regioselective Functionalization and Derivatization of 5-Substituted Tetrazole Systems

The functionalization and derivatization of pre-existing 5-substituted tetrazole systems, such as those with a carboxylic acid group, are crucial for creating diverse molecular architectures. A key challenge in this area is achieving regioselectivity, particularly during N-alkylation.

Alkylation of 5-substituted-1H-tetrazoles often results in a mixture of 1,5- and 2,5-disubstituted isomers, and the ratio of these products can be highly variable. rsc.org The regioselectivity is influenced by factors such as the nature of the substituent at the 5-position and the alkylating agent used. Achieving selective methylation at the N-2 position to produce this compound from tetrazole-5-carboxylic acid requires careful optimization of reaction conditions.

Once this compound is obtained, the carboxylic acid group itself serves as a handle for a wide range of derivatization reactions. These include:

Esterification: The carboxylic acid can be converted to its corresponding esters through reactions like the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comyoutube.com

Amide Coupling: The formation of amides is a common derivatization strategy. This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by reaction with an amine. nih.govhepatochem.comsynplechem.comresearchgate.net A variety of coupling reagents are available to facilitate this transformation, even with electron-deficient amines. nih.gov

Photoaffinity Labels: The carboxylic acid group can be part of a larger functional moiety. For instance, 2-aryl-5-carboxytetrazoles have been developed as photoaffinity labels for identifying protein targets of drugs. In this application, the tetrazole ring is the photoreactive component, and the carboxylic acid enhances the reactivity of the photogenerated intermediate. nih.gov

The ability to selectively functionalize the tetrazole ring and derivatize the carboxylic acid group provides a versatile platform for the synthesis of complex molecules with tailored properties.

Green Chemistry Principles in the Synthesis of Tetrazole-Carboxylic Acid Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of tetrazole-carboxylic acid compounds to develop more sustainable and environmentally friendly processes.

A significant advancement in this area is the use of water as a solvent for the synthesis of 5-substituted-1H-tetrazoles. This avoids the use of toxic organic solvents. Furthermore, the use of zinc salts as catalysts in aqueous media has been shown to be effective for the cycloaddition of nitriles and azides, minimizing the formation of hazardous hydrazoic acid.

The use of multicomponent reactions, as discussed in section 2.2, is inherently a green chemistry approach due to its high atom economy and reduction of waste from intermediate isolation and purification steps.

Recent research has also focused on the development of novel catalytic systems. For example, a metal-free sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been reported as an efficient and reusable catalyst for the synthesis of both carboxylic acids from aldehydes and 5-substituted-1H-tetrazoles from nitriles. nih.gov This solid acid catalyst offers high turnover frequencies and can be used for gram-scale synthesis, making it attractive from an industrial perspective. nih.gov The catalyst's reusability for up to eight runs without a significant drop in productivity further enhances its green credentials. nih.gov

The general procedure for the SA-rGO catalyzed synthesis of 5-substituted-1H-tetrazoles involves heating a mixture of a nitrile, sodium azide, and the catalyst in a solvent like DMSO. After the reaction, the catalyst can be recovered by simple filtration.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product |

| Nitrile | Sodium Azide | SA-rGO | DMSO | 120 | Varies | 5-substituted-1H-tetrazole |

| Aldehyde | Hydrogen Peroxide | SA-rGO | Water | 100 | 6 | Carboxylic Acid |

| Table 1: Examples of SA-rGO Catalyzed Reactions |

These examples highlight the ongoing efforts to make the synthesis of tetrazole-carboxylic acid compounds safer, more efficient, and environmentally sustainable.

Spectroscopic and Structural Characterization Techniques Applied to 2 Methyltetrazole 5 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-methyltetrazole-5-carboxylic acid. Both ¹H and ¹³C NMR provide critical data for identifying the compound and distinguishing it from its isomers.

In ¹H NMR spectroscopy, the chemical shift of the methyl group is particularly diagnostic. For the 2-methyl isomer, the methyl protons typically appear as a singlet at a specific chemical shift. For instance, in a related compound, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, the 2-methyl group singlet is observed at δ 4.33 ppm. This is distinct from the 1-methyl isomer, which resonates at a different frequency, for example, δ 3.90 ppm in 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid. The acidic proton of the carboxylic acid group in this compound is expected to produce a broad singlet at a downfield chemical shift, typically around 12 δ, though its position can be influenced by solvent and concentration. pressbooks.pub

¹³C NMR spectroscopy provides further structural confirmation by identifying the chemical environments of all carbon atoms in the molecule. The carboxyl carbon atom of a carboxylic acid typically resonates in the range of 165 to 185 δ. pressbooks.pub The carbon atom of the methyl group will have a characteristic chemical shift, and the carbon atom of the tetrazole ring will also appear in a specific region of the spectrum. The synthesis of various 2,5-disubstituted tetrazole derivatives has been confirmed using techniques including ¹³C-NMR. scispace.com

The combination of ¹H and ¹³C NMR data allows for a comprehensive mapping of the molecule's carbon-hydrogen framework, confirming the substitution pattern on the tetrazole ring and the presence of the carboxylic acid functionality. The oxidation of 5-methyltetrazole (B45412) can yield a mixture of 1-hydroxy-5-methyltetrazole and 2-hydroxy-5-methyltetrazole, with the ratio of these regioisomers being determinable by ¹H NMR spectroscopy. mdpi.com

Table 1: Representative NMR Data for Methyltetrazole Derivatives

| Nucleus | Functional Group | Chemical Shift (δ) Range | Multiplicity | Notes |

| ¹H | 2-Methyl (on tetrazole) | ~4.33 ppm | Singlet | Differentiates from the 1-methyl isomer. |

| ¹H | Carboxylic Acid (-COOH) | ~12 ppm | Broad Singlet | Position is dependent on solvent and concentration. pressbooks.pub |

| ¹³C | Carboxylic Carbon (-COOH) | 165 - 185 ppm | Saturated aliphatic acids appear towards the downfield end. pressbooks.pub | |

| ¹³C | Nitrile Carbon (in nitriles) | 115 - 130 ppm | For comparison with precursor molecules. pressbooks.pub |

Mass Spectrometry: Fragmentation Pathway Analysis and Molecular Mass Determination

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition.

Under mass spectrometric conditions, this compound will typically first form a molecular ion. The stability of this molecular ion can vary; carboxylic acids sometimes exhibit weak molecular ion peaks. youtube.com The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). libretexts.org

For tetrazole-containing compounds, fragmentation can also involve the cleavage of the tetrazole ring. The specific fragmentation pattern will be influenced by the position of the methyl group and the carboxylic acid on the ring. The analysis of these fragment ions, often referred to as daughter ions, helps to piece together the structure of the original molecule. tutorchase.com In the context of peroxycarboxylic acids, a neutral loss of CH₂O₂ has been identified as a diagnostic marker, distinguishing them from their corresponding carboxylic acids. cam.ac.uk

The synthesis and characterization of various tetrazole derivatives have been confirmed using mass spectrometry, highlighting its importance in verifying the successful synthesis of these compounds. scispace.commdpi.com

Table 2: Expected Fragmentation Patterns for this compound in Mass Spectrometry

| Fragmentation Process | Neutral Loss | m/z of Fragment Ion | Significance |

| Loss of Hydroxyl Radical | •OH | [M-17]⁺ | Characteristic of carboxylic acids. libretexts.org |

| Loss of Carboxyl Group | •COOH | [M-45]⁺ | Characteristic of carboxylic acids. libretexts.org |

| Decarboxylation | CO₂ | [M-44]⁺ | Loss of carbon dioxide. |

| Tetrazole Ring Fragmentation | N₂ | [M-28]⁺ | A common fragmentation for nitrogen-rich heterocycles. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These two techniques are often complementary, providing a more complete picture of the molecule's vibrational modes. mt.com

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly adept at identifying the characteristic vibrations of the carboxylic acid group. Key absorptions include:

A very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding between carboxylic acid molecules. pressbooks.pub

A strong C=O stretching band, which for a dimeric carboxylic acid is usually found around 1710 cm⁻¹. In its monomeric form, this band shifts to a higher frequency, around 1760 cm⁻¹. pressbooks.pub

The tetrazole ring itself will also have a series of characteristic absorptions in the fingerprint region of the IR spectrum. The synthesis of various tetrazole derivatives has been confirmed through IR spectroscopy. scispace.comresearchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR. While the O-H stretch is often weak in Raman, the C=O stretch is typically observable. Raman spectroscopy is particularly useful for analyzing the vibrations of the tetrazole ring and the C-N and N-N bonds within it. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum. The characterization of related tetrazole compounds has utilized both IR and Raman spectroscopy, often in conjunction with quantum chemical calculations to assign the observed vibrational bands. researchgate.net

The combined use of IR and Raman spectroscopy allows for a thorough analysis of the functional groups present in this compound, confirming the presence of both the carboxylic acid and the methyl-substituted tetrazole ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (very broad) | Weak | Broadness due to hydrogen bonding. pressbooks.pub |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1710 (dimer), ~1760 (monomer) | Observable | Position depends on hydrogen bonding. pressbooks.pub |

| Tetrazole Ring | Ring Vibrations | Fingerprint Region | Fingerprint Region | Complex pattern of bands. |

| Methyl Group (-CH₃) | C-H Stretches | ~2850-3000 | ~2850-3000 |

X-ray Crystallography for Solid-State Structural Conformation and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation.

For a molecule like this compound, a single crystal X-ray diffraction study would reveal several key structural features:

Planarity: It would determine the degree of planarity of the tetrazole ring and the relative orientation of the carboxylic acid group and the methyl group with respect to the ring. In a related molecule, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, the tetrazole and phenyl rings were found to be nearly coplanar. unlp.edu.ar

Bond Lengths and Angles: Precise measurements of the C-N, N-N, C-C, and C=O bond lengths can provide insights into the electronic structure and bonding within the molecule.

Supramolecular Interactions: X-ray crystallography is unparalleled in its ability to elucidate the network of intermolecular interactions, such as hydrogen bonds, that govern the packing of molecules in the crystal lattice. For carboxylic acids, strong hydrogen bonding between the carboxyl groups to form dimers is a common and expected feature. The tetrazole ring itself can also participate in hydrogen bonding. nih.gov The crystal structure of 1-hydroxy-5-methyltetrazole reveals a network of hydrogen bonds. mdpi.com

The crystallographic data for this compound would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. The characterization of various tetrazole derivatives has been accomplished using single-crystal X-ray diffraction. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Expected Value/Information |

| Crystal System | The basic shape of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal lattice. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | e.g., a = X Å, b = Y Å, c = Z Å, β = W° |

| Z | The number of molecules per unit cell. | Integer value |

| Hydrogen Bonding | Description of intermolecular hydrogen bonds. | e.g., Carboxylic acid dimer formation via O-H···O=C interactions. |

| Torsion Angles | The dihedral angles between different parts of the molecule. | e.g., Defining the orientation of the carboxylic acid group relative to the tetrazole ring. |

Theoretical and Computational Chemistry Studies on 2 Methyltetrazole 5 Carboxylic Acid

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry, offering profound insights into the electronic architecture of 2-methyltetrazole-5-carboxylic acid. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

DFT studies, often employing functionals like B3LYP, are used to optimize the molecular geometry and calculate electronic properties. For instance, calculations on related tetrazole derivatives have been performed at the B3LYP/6-311++G(d,p) level of theory to analyze their structure and vibrational properties. unlp.edu.ar Similar levels of theory, such as M06-2X/6-31+G(d,p), have been used to investigate the thermal activation barriers of tetrazoles, highlighting the role of electronic effects in their fragmentation. anu.edu.au

Natural Bond Orbital (NBO) analysis, a common component of these computational studies, helps to elucidate the delocalization of electron density. In a study on a related tetrazole, NBO analysis showed significant resonance interactions within the tetrazole ring, involving the lone pair orbitals of the nitrogen atoms and the π* antibonding orbitals. unlp.edu.ar This delocalization is a key factor in the stability of the tetrazole ring system.

Conformational Analysis and Tautomeric Equilibria Modeling

The study of conformational isomers and tautomers is critical for understanding the behavior of this compound, as different forms can exhibit distinct properties and reactivities.

Conformational Analysis: The carboxylic acid group attached to the tetrazole ring can rotate, leading to different conformers. Computational studies on similar molecules, such as (tetrazol-5-yl)acetic acid, have identified multiple stable conformers arising from the rotation around the C-C bond and the orientation of the hydroxyl group. researchgate.net The relative energies of these conformers are typically calculated using DFT methods, which can predict the most stable arrangements in the gas phase and in solution. unlp.edu.aracs.org For example, in a related phenyl-tetrazole derivative, two nearly isoenergetic conformers (syn and anti) were identified based on the orientation of the acetate (B1210297) group relative to the tetrazole ring. unlp.edu.ar

Tautomeric Equilibria: Tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. psu.edupsu.edu For this compound, the methyl group fixes the tautomeric form to the 2-position. However, understanding the relative stabilities of different tautomers is crucial for the parent compound and its derivatives. Quantum-chemical calculations have shown that for many simple tetrazoles, the 2H-tautomer is more stable in the gas phase. psu.edupsu.edu The presence of substituents and the surrounding medium (solvent) can significantly influence the position of the tautomeric equilibrium. unlp.edu.arpsu.edu High-level ab initio studies on the parent tetrazole have shown that while monomolecular tautomerization has high energy barriers, concerted double hydrogen atom transfers in hydrogen-bonded dimers can occur with much lower activation energies, facilitating interconversion. acs.org

Molecular Electrostatic Potential and Charge Distribution Investigations

The molecular electrostatic potential (MEP) and charge distribution are fundamental properties that dictate how a molecule interacts with its environment, including other molecules and biological receptors.

The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. uni-muenchen.de It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For a molecule like this compound, the MEP would highlight the negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group, which are potential sites for electrophilic attack or hydrogen bond acceptance. uni-muenchen.deacs.org Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its role as a hydrogen bond donor. acs.org

Computational methods are used to calculate the MEP surface and the partial atomic charges on each atom. uni-muenchen.deacs.org These calculations show how the electron-withdrawing tetrazole ring influences the charge distribution across the entire molecule. The distribution of charges is crucial for understanding the molecule's dipole moment and its interactions with polar solvents and charged species. anu.edu.au For instance, studies on related tetrazoles show that the placement of charged functional groups can significantly alter the molecule's dipole moment and reactivity. anu.edu.au The analysis of MEP and charge distribution is also vital in drug design, as it helps to understand how the molecule might interact with a biological target. nih.gov

Computational Predictions of Hydrogen Bonding Networks and Supramolecular Assemblies

The ability of this compound to form hydrogen bonds is central to its solid-state structure and its interactions in solution. The molecule contains both hydrogen bond donors (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the nitrogen atoms of the tetrazole ring and the carbonyl oxygen).

Computational modeling is extensively used to predict and analyze the formation of hydrogen-bonded networks and supramolecular structures. rsc.orgnih.gov DFT calculations can be used to model dimers and larger clusters of molecules, identifying the most stable hydrogen-bonding motifs. nih.gov For carboxylic acids, the most common motif is the cyclic R²₂(8) dimer, where two molecules are linked by two strong O-H···O hydrogen bonds. acs.orgnih.gov

In the case of this compound, additional hydrogen bonding involving the tetrazole nitrogen atoms is possible, leading to more complex and extended networks. researchgate.net Computational studies on similar systems, like imidazole-carboxylic acid co-crystals, have shown how strong N-H···O and O-H···O hydrogen bonds direct the self-assembly into specific layered structures. researchgate.net The interplay between different hydrogen bonds and other non-covalent interactions, such as π-π stacking, can lead to the formation of diverse supramolecular architectures like chains, sheets, or three-dimensional frameworks. acs.orgmpg.de These computational predictions are invaluable for understanding polymorphism (the existence of multiple crystal forms) and for designing new materials with specific solid-state properties. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 2-methyltetrazole-5-carboxylic acid undergoes nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. libretexts.orgpressbooks.pub This process generally involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. khanacademy.org This intermediate then collapses, expelling a leaving group to form a new carbonyl compound. libretexts.orgkhanacademy.org

The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride. This transformation facilitates reactions with a wider range of nucleophiles. The general mechanism for nucleophilic acyl substitution with a negatively charged nucleophile proceeds in two main steps: nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. khanacademy.orgmasterorganicchemistry.com

It's important to note that under basic conditions, carboxylic acids are readily deprotonated to form carboxylates. masterorganicchemistry.com While this can hinder direct nucleophilic substitution, the carboxylate can act as a nucleophile itself in certain reactions, for instance, with acid chlorides to form anhydrides. masterorganicchemistry.com The relative reactivity of carboxylic acid derivatives is a key factor in predicting the feasibility of a particular substitution reaction; a more reactive derivative can generally be converted to a less reactive one. pressbooks.pub

Table 1: General Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Derivative | General Structure | Leaving Group | Reactivity |

| Acyl Chloride | R-COCl | Cl⁻ | Very High |

| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High |

| Ester | R-COOR' | R'O⁻ | Moderate |

| Amide | R-CONH₂ | NH₂⁻ | Low |

This table provides a generalized reactivity series for common carboxylic acid derivatives.

Distinctive Reactivity Profiles of the 2-Methyltetrazole (B106234) Ring System

The 2-methyltetrazole ring is an electron-withdrawing group that influences the reactivity of the attached carboxylic acid. The tetrazole ring itself exhibits a unique set of chemical properties. Tetrazoles are considered bioisosteres of carboxylic acids, meaning they can mimic the spatial and electronic properties of a carboxylic acid in biological systems. nih.gov This is due to their similar pKa values and the ability of the four nitrogen atoms to participate in hydrogen bonding. nih.gov

The tetrazole ring is generally stable and possesses aromatic character with 6π electrons. nih.gov The nitrogen atoms in the ring have lone pairs of electrons that can engage in various interactions. The 2-methyl substitution fixes the tautomeric form of the tetrazole ring, which can otherwise exist in equilibrium between 1H and 2H forms. nih.gov The tetrazole ring can participate in π-π stacking interactions with other aromatic systems, such as phenyl rings. nih.govacs.org Furthermore, the tetrazole moiety can act as a chelator for metal ions, similar to a carboxylate group. nih.gov

Light-Activated Transformations and Nitrilimine Intermediates

A significant aspect of tetrazole chemistry is their ability to undergo light-activated transformations. nih.gov Upon photolysis, 2,5-disubstituted tetrazoles can extrude molecular nitrogen to generate highly reactive nitrilimine intermediates. nih.govresearchgate.net These intermediates are 1,3-dipoles and can participate in a variety of reactions, including cycloadditions. researchgate.net

The formation of nitrilimines from tetrazoles opens up possibilities for bioorthogonal chemistry, where reactions can be triggered in a biological environment without interfering with native processes. nih.gov While nitrilimines can react with various nucleophiles, their reaction with carboxylic acids is particularly noteworthy as it can lead to the formation of a stable product through an O,N-acyl shift. nih.gov The photochemistry of tetrazoles is a subject of ongoing research, with studies focusing on understanding the mechanistic details and controlling the reactivity of the generated intermediates. researchgate.net The position of substituents on the tetrazole ring can significantly influence the photochemical behavior and the properties of the resulting nitrilimine. researchgate.net

Decarboxylation Reactions: Mechanisms and Synthetic Implications

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key transformation of carboxylic acids. libretexts.org While simple carboxylic acids are generally resistant to decarboxylation, the reaction is facilitated in specific structural contexts, such as with β-keto acids. masterorganicchemistry.com The decarboxylation of tetrazole-5-carboxylic acids, including this compound, is a known process. researchgate.net

The mechanism of decarboxylation often involves the formation of a cyclic transition state, particularly for β-keto acids, which leads to an enol intermediate that then tautomerizes to the final product. masterorganicchemistry.com The process is thermodynamically favored due to the formation of a stable gas (CO2), which increases entropy. libretexts.org In the context of (tetrazol-5-yl)acetic acid, theoretical studies have suggested that water can aid in the decarboxylation process. researchgate.net The decarboxylation of tetrazole-containing compounds has synthetic utility, providing a route to tetrazoles substituted at the 5-position. researchgate.net The conditions for decarboxylation can vary, with some reactions occurring spontaneously at room temperature, while others require heating. masterorganicchemistry.com

Bioisosteric Paradigms and Applications in Medicinal Chemistry Research

The 2-Methyltetrazole-5-carboxylic Acid Moiety as a Carboxylic Acid Bioisostere

The this compound moiety serves as a non-classical bioisostere of the carboxylic acid functional group. This substitution is predicated on the similar physicochemical properties of the two groups, which allows the tetrazole to mimic the carboxylic acid in its interactions with biological targets, while often conferring advantages in terms of metabolic stability and pharmacokinetic parameters.

A key feature that enables the tetrazole group to act as a successful bioisostere for a carboxylic acid is its comparable acidity. The acid dissociation constant (pKa) of 5-substituted tetrazoles is generally in the same range as that of carboxylic acids, meaning they are also ionized at physiological pH. researchgate.net This anionic character is often crucial for the pharmacophore's interaction with its biological target. Specifically, the pKa of many 5-substituted tetrazoles falls between 4.5 and 4.9, which is very similar to the pKa range of 4.2 to 4.4 for many carboxylic acids.

The electronic properties of the tetrazole ring also contribute to its bioisosteric similarity to the carboxylate group. Both the tetrazolate anion and the carboxylate anion feature a delocalized negative charge over several atoms. uspto.gov This charge distribution is a critical factor in the electrostatic interactions with receptor binding sites. Quantum mechanical studies have shown that the tetrazole and carboxylate anions produce remarkably similar electrostatic potential (ESP) maps, with four coplanar local minima, despite their differences in atomic composition and geometry. nih.gov This similarity in the electrostatic landscape allows the tetrazole to engage in similar hydrogen bonding and ionic interactions as the carboxylic acid it replaces.

| Property | Carboxylic Acid | 5-Substituted Tetrazole |

| pKa Range | ~4.2 - 4.4 | ~4.5 - 4.9 |

| Charge | Delocalized over two oxygen atoms | Delocalized over four nitrogen atoms |

| Geometry | Planar | Planar |

Replacing a carboxylic acid with a this compound moiety can significantly impact the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Generally, the tetrazole group is more lipophilic than the corresponding carboxylic acid group. pressbooks.pub Tetrazolate ions are reported to be almost ten times more lipophilic than the corresponding carboxylate anions. researchgate.net This increased lipophilicity can lead to improved membrane permeability and oral bioavailability.

The distribution coefficient (logD) is a measure of the lipophilicity of an ionizable compound at a specific pH. The logD of a molecule is a critical parameter in drug design, as it influences its ability to cross biological membranes. The substitution of a carboxylic acid with a tetrazole can lead to a more favorable logD profile for drug candidates.

In terms of receptor binding, the this compound moiety can engage in similar interactions as a carboxylic acid. The delocalized negative charge of the tetrazole ring can form strong ionic bonds with positively charged residues, such as arginine and lysine, in the binding pocket of a receptor. nih.gov However, the interaction is not always a conventional salt bridge and can involve unusual lysine-aromatic interactions. nih.gov The larger size of the tetrazole ring compared to a carboxyl group can sometimes lead to steric hindrance or a less optimal orientation within the binding site, potentially reducing affinity. ualg.pt Conversely, the nitrogen-rich tetrazole ring can also offer additional opportunities for hydrogen bonding, which may enhance binding affinity.

| Parameter | Effect of Replacing Carboxylic Acid with this compound |

| Lipophilicity (logP/logD) | Generally increases, potentially improving membrane permeability. |

| Receptor Binding | Can mimic ionic and hydrogen bonding interactions of a carboxylate. The larger size may positively or negatively impact affinity depending on the specific target. |

One of the most significant advantages of using the this compound moiety as a bioisostere for a carboxylic acid is its enhanced metabolic stability. researchgate.net Carboxylic acids are susceptible to various metabolic transformations, including glucuronidation, which can lead to rapid clearance and potentially the formation of reactive metabolites. researchgate.netnih.gov The tetrazole ring, not being a natural biological motif, is generally resistant to many of the enzymatic degradation pathways that affect carboxylic acids. researchgate.net

This resistance to metabolism can lead to a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile for drug candidates. uspto.gov For instance, in the development of the angiotensin II receptor antagonist Losartan, the replacement of a carboxylic acid with a tetrazole group led to a dramatic enhancement in oral potency, in part due to improved metabolic stability.

The metabolic stability of a compound is often assessed in vitro using liver microsomes, which contain the primary drug-metabolizing enzymes. Compounds containing a tetrazole moiety often exhibit a significantly longer half-life in these assays compared to their carboxylic acid analogs.

Design and Synthesis of Biologically Active this compound Analogs

The design of biologically active molecules incorporating the this compound moiety often starts with a lead compound that contains a carboxylic acid essential for its activity. The synthesis of these analogs typically involves the construction of the tetrazole ring from a nitrile precursor. A common method is the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with a nitrile.

For example, the synthesis of valsartan, an angiotensin II receptor antagonist, involves the reaction of a biphenyl nitrile intermediate with sodium azide to form the tetrazole ring. nih.gov Subsequent modifications to other parts of the molecule can then be carried out to optimize its pharmacological properties. The synthesis of various ester derivatives of valsartan, which contains a tetrazole moiety, has been reported to explore new therapeutic applications. nih.govmdpi.com

The synthesis of 2,5-disubstituted tetrazoles can be achieved through various routes, including the reaction of hydrazides with thionyl chloride followed by a series of transformations. nih.gov Another efficient method involves the reaction of lithium trimethylsilyldiazomethane with methyl esters of carboxylic acids. nih.gov

Structure-Activity Relationship (SAR) Studies for Pharmacological Target Engagement

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. In the context of this compound analogs, SAR studies often explore the impact of substituents on the tetrazole ring and other parts of the molecule on target engagement.

For example, in the development of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, a quantitative SAR (QSAR) model was used to guide the synthesis of potent derivatives. nih.gov This study highlighted the importance of physicochemical properties, such as hydrogen bonding and lipophilicity, in determining the antiallergic activity.

In another example, SAR studies on derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) revealed that the nature and position of substituents on the phenyl ring were key determinants of urease inhibitory activity. mdpi.com These studies demonstrate how systematic structural modifications of tetrazole-containing compounds can lead to the optimization of their pharmacological profiles for specific targets. The insights gained from SAR studies are invaluable for the rational design of more potent and selective drug candidates.

Coordination Chemistry, Supramolecular Assemblies, and Materials Science

2-Methyltetrazole-5-carboxylic Acid as a Chelating Ligand in Metal Complex Formation

This compound functions as a versatile ligand in the formation of metal complexes. The presence of both a carboxylic acid group and multiple nitrogen atoms on the tetrazole ring allows for various binding interactions with metal ions. The tetrazole ring itself is recognized as an efficient metal chelator. nih.gov The nitrogen atoms of the tetrazole ring, with their available lone pairs of electrons, can act as donor sites to coordinate with metal centers. researchgate.net Specifically, for N2-substituted tetrazoles, coordination primarily occurs through the N4 nitrogen atom of the heterocyclic ring. researchgate.netresearchgate.net This ability to form stable complexes with metal ions is fundamental to its application in creating diverse chemical architectures. researchgate.net

The dual functionality of this compound allows it to adopt several coordination modes, leading to the formation of complex metallosupramolecular structures. While detailed structural studies for this compound itself are not extensively documented, the behavior of closely related analogs provides significant insight into its potential.

For instance, the related compound 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid demonstrates how the tetrazole and carboxylate groups can coordinate with different metals. The tetrazole nitrogen atoms can act as ligands, exhibiting distinct coordination modes depending on the metal ion involved. This versatility allows for the construction of one-, two-, or three-dimensional coordination polymers. researchgate.net The interplay between the coordination of the tetrazole nitrogen and the carboxylic acid group can lead to the formation of intricate networks and architectures, a principle that is foundational to the design of metallosupramolecular assemblies. acs.orgresearchgate.net

Below is a table summarizing the observed coordination behavior of a closely related analog, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, which informs the expected behavior of this compound.

| Metal Ion | Coordination Mode | Complex Stability (log β) |

| Cu(II) | Bidentate (N2, N3) | 8.2 ± 0.3 |

| Zn(II) | Monodentate (N4) | 5.7 ± 0.2 |

| Data for the analog compound 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govd-nb.info Ligands containing both tetrazole and carboxylate functionalities are excellent candidates for building MOFs due to their ability to form strong, directional bonds with metal centers, leading to robust and often porous structures. bohrium.comdntb.gov.ua

The general synthesis of MOFs involves several common methods, including solvothermal, hydrothermal, microwave-assisted, and electrochemical techniques. nih.govd-nb.info In a typical solvothermal synthesis, the organic ligand (like a tetrazole-carboxylic acid) and a metal salt are dissolved in a solvent, often a high-boiling point organic solvent like dimethylformamide (DMF), and heated in a sealed vessel for a period ranging from hours to days. d-nb.info During this process, the components self-assemble into the crystalline MOF structure.

While specific MOFs constructed from this compound are not prominently featured in the reviewed literature, the utility of related ligands is well-established. For example, tetrazole-based carboxylic acids have been successfully used to prepare functional MOFs with novel topologies. bohrium.com MOFs containing uncoordinated or free carboxylic acid groups are of particular interest as they can be used for post-synthetic modification, such as capturing other metal ions to enhance properties like dye adsorption. rsc.org

Catalytic Applications of Metal-2-Methyltetrazole-5-carboxylic Acid Complexes

Metal complexes derived from tetrazole-based ligands have shown promise in the field of catalysis. researchgate.netscielo.br The metal centers within these complexes can act as active sites for various chemical transformations. scielo.br MOFs, in particular, are investigated as heterogeneous catalysts due to their high surface area and tunable structures. d-nb.info

Direct catalytic applications of metal complexes specifically derived from this compound are not extensively reported. However, related compounds provide evidence of potential catalytic activity. Mononuclear copper(II) and cobalt(II) complexes incorporating a 2-methyltetrazole-saccharinate ligand have been shown to be effective homogeneous catalysts for the solvent-free microwave-assisted oxidation of secondary alcohols to ketones. researchgate.net This suggests that the 2-methyltetrazole (B106234) moiety can be a component of catalytically active complexes. The design of such catalysts often leverages the ability of the ligand to stabilize the metal center in a catalytically competent state. scielo.br

Exploration in High-Energy-Density Materials and Nitrogen-Rich Compounds

Tetrazoles are a significant class of nitrogen-rich heterocyclic compounds. mdpi.comresearchgate.net Their high nitrogen content results in large positive heats of formation, which is a key characteristic of high-energy-density materials (HEDMs). mdpi.comicm.edu.pl Upon decomposition, these compounds release a large amount of energy and form the environmentally benign dinitrogen (N₂) gas, making them attractive for various applications, including as explosives and propellants. mdpi.comicm.edu.pl

Emerging Research Directions and Future Prospects for 2 Methyltetrazole 5 Carboxylic Acid

Integration with Continuous Flow Synthesis and Automation Technologies

The synthesis of tetrazole derivatives is increasingly benefiting from the adoption of continuous flow technologies, a trend that holds significant promise for the production of 2-Methyltetrazole-5-carboxylic acid. mit.edu Continuous flow synthesis offers enhanced safety, particularly when dealing with potentially hazardous reagents like azides, by minimizing the volume of reactive materials at any given time. mit.edu This methodology is emerging as a powerful alternative to traditional batch synthesis. mit.edu

Research into the continuous flow synthesis of related carboxylic acids and tetrazoles has demonstrated the potential for high efficiency and scalability. rsc.orgnih.gov For instance, methods for the continuous synthesis of various 5-substituted tetrazoles have been developed, showcasing high product output and practical, straightforward processes. mit.edu The integration of automation with these flow systems could enable high-throughput screening of reaction conditions, rapid optimization, and on-demand production of this compound and its derivatives. This would facilitate its broader application in medicinal chemistry and materials science by making it more readily accessible.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Tetrazole Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with hazardous reagents | Minimized risk due to small reaction volumes mit.edu |

| Scalability | Can be challenging | Generally more straightforward |

| Process Control | More difficult to control precisely | Precise control over temperature, pressure, and time |

| Efficiency | Can be lower due to mass transfer limitations | Often higher yields and purity nih.gov |

| Automation | Less amenable to full automation | Readily integrated with automation technologies |

Applications in Chemical Biology and Advanced Proteomic Profiling

The unique chemical properties of the tetrazole ring, particularly its role as a bioisostere for carboxylic acids, are driving new applications in chemical biology. researchgate.netdergipark.org.tr Bioisosterism is a key strategy in drug design, and 5-substituted tetrazoles are of particular interest due to their similar acidity and spatial arrangement to carboxylic acids. acs.org This makes this compound a valuable scaffold for developing novel molecular probes and inhibitors.

Recent advancements have seen the use of light-activatable 2,5-disubstituted tetrazoles for the proteome-wide profiling of amino acids in living bacteria. chemrxiv.orgnih.gov These probes allow for the selective monitoring of protein interactions and can help in identifying the binding sites of covalent inhibitors. chemrxiv.orgnih.gov This technology could be adapted for this compound to develop new tools for studying cellular processes and for the discovery of new drug targets. chemrxiv.orgnih.gov Proteomic profiling, a high-throughput technique to identify and quantify proteins, can be used to understand the biological pathways affected by tetrazole-containing compounds. harvard.edumdpi.comnih.gov

Table 2: Potential Chemical Biology Applications of this compound

| Application Area | Description |

|---|---|

| Enzyme Inhibition | The tetrazole moiety can interact with active sites of enzymes, particularly those that recognize carboxylic acids. |

| Protein-Ligand Interaction Studies | Can be used to design probes to study how small molecules bind to proteins. chemrxiv.orgnih.gov |

| Covalent Inhibitor Development | The tetrazole ring can be functionalized to create covalent inhibitors that form a permanent bond with their target protein. chemrxiv.orgnih.gov |

| Proteomic Profiling Probes | Can be developed into light-activatable probes for identifying protein targets in complex biological systems. chemrxiv.orgnih.gov |

Innovations in Sustainable Synthesis and Green Chemical Processes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including tetrazoles. mdpi.comunito.it Future research on this compound is likely to focus on developing more environmentally benign synthetic routes. This includes the use of greener solvents, metal-free catalysts, and more energy-efficient reaction conditions. nih.govthieme-connect.com

One promising area is the use of solid acid catalysts, such as sulfonic acid functionalized reduced graphene oxide, for the synthesis of 5-substituted-1H-tetrazoles. nih.gov These catalysts are often reusable and can be employed in scalable, cost-effective processes. nih.gov Additionally, one-pot synthesis protocols that minimize waste and purification steps are being developed for tetrazole derivatives. thieme-connect.com The application of these green methodologies to the synthesis of this compound would not only reduce its environmental impact but also align its production with the growing demand for sustainable chemical manufacturing.

Table 3: Green Chemistry Approaches for Tetrazole Synthesis

| Green Chemistry Principle | Application in Tetrazole Synthesis |

|---|---|

| Use of Safer Solvents | Employing water or other green solvents in the reaction medium. mdpi.comthieme-connect.com |

| Catalysis | Development of reusable, metal-free catalysts to improve efficiency and reduce waste. nih.gov |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. dergipark.org.tr |

| One-Pot Reactions | Combining multiple synthetic steps into a single pot to minimize intermediate isolation and waste generation. thieme-connect.com |

Q & A

Q. How can contradictory data on the compound’s antioxidant activity be systematically addressed?

- Methodological Answer : Standardize assay conditions (e.g., DPPH or ABTS radical scavenging) to control pH, temperature, and solvent. Perform dose-response curves (10–100 µM) and compare with reference antioxidants (e.g., ascorbic acid). Use multivariate analysis (PCA) to identify variables causing discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.